4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI)
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Overview
Description
4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) is a chemical compound with a pyrimidinone core structure This compound is characterized by the presence of an amino group at the 5-position and an ethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with guanidine to form the pyrimidinone core, followed by the introduction of the amino group at the 5-position through nitration and subsequent reduction. The ethoxy group can be introduced via an alkylation reaction using ethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides (e.g., ethyl iodide) and aryl halides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl substituted pyrimidinones.
Scientific Research Applications
4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) involves its interaction with specific molecular targets. The amino group at the 5-position can form hydrogen bonds with biological molecules, while the ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The compound may inhibit enzymes or modulate receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methoxypyrimidinone: Similar structure but with a methoxy group instead of an ethoxy group.
5-Amino-2-ethoxypyridine: Pyridine core instead of pyrimidinone.
5-Amino-2-ethoxybenzonitrile: Benzonitrile core with similar substituents.
Uniqueness
4(1H)-Pyrimidinone, 5-amino-2-ethoxy-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the amino and ethoxy groups on the pyrimidinone core allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
72410-44-7 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-amino-2-ethoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2,7H2,1H3,(H,8,9,10) |
InChI Key |
CPFZXJLPDURGGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=O)N1)N |
Origin of Product |
United States |
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